gamma-Carboxyglutamic acid
Description
Chemical Composition and Post-Translational Modification Mechanisms
Gla (C₆H₉NO₆; molecular weight: 191.14 g/mol) is synthesized via vitamin K-dependent γ-carboxylation of specific glutamic acid residues in nascent polypeptides. This reaction, catalyzed by γ-glutamyl carboxylase (GGCX), requires reduced vitamin K (KH₂), CO₂, and O₂. The enzyme abstracts the γ-hydrogen from glutamic acid, forming a carbanion intermediate that reacts with CO₂ to yield Gla. Warfarin, a vitamin K antagonist, disrupts this process by inhibiting vitamin K epoxide reductase, thereby preventing KH₂ regeneration.
Gla residues are enriched in proteins such as prothrombin, osteocalcin, and matrix Gla protein (MGP). For instance, prothrombin contains 10 Gla residues that mediate calcium-dependent phospholipid binding. The modification occurs co-translationally in the endoplasmic reticulum, guided by γ-carboxylation recognition signals (γ-CRS) in propeptide regions. Notably, GGCX exhibits substrate specificity: Conus venom peptides undergo carboxylation in divergent sequence contexts compared to mammalian clotting factors.
Table 1: Gla-Containing Proteins and Their Biological Roles
| Protein | Gla Residues | Function | Tissue Localization |
|---|---|---|---|
| Prothrombin | 10 | Blood coagulation | Liver, plasma |
| Osteocalcin | 3 | Bone mineralization | Bone matrix |
| Matrix Gla Protein | 5 | Inhibits vascular calcification | Cardiovascular system |
| Protein C | 9 | Anticoagulation | Plasma |
Molecular Geometry and Charge Distribution
Gla’s unique structure features three carboxyl groups: α, γ, and an additional γ-carboxyl (Fig. 1A). This configuration creates a high-density negative charge (-3 at physiological pH), enabling strong electrostatic interactions with calcium ions. X-ray crystallography and NMR studies reveal that the γ-carboxyl group adopts a planar conformation, optimizing chelation of Ca²⁺ through bidentate coordination.
The spatial arrangement of Gla residues in proteins dictates calcium-binding affinity. For example, in Factor IX, Gla residues 6, 16, 25, and 26 form high-affinity Ca²⁺ sites (Kd ≈ 0.1–1 μM), while residues 7, 14, 19, 20, and 29 exhibit weaker binding (Kd > 10 μM). Charge distribution also influences protein conformation: calcium binding induces a structural transition from disordered loops to a tightly folded "Gla domain" with exposed hydrophobic patches for membrane anchoring.
Calcium-Binding Properties and Metal Ion Coordination Dynamics
Gla domains bind 7–10 Ca²⁺ ions, with affinities modulated by Mg²⁺ competition. In prothrombin, Ca²⁺ occupancy stabilizes a conformation that enhances phospholipid binding by 100-fold. Structural studies of the Factor IX Gla domain show that Ca²⁺ ions bridge adjacent carboxylates, forming a rigid octahedral geometry (Fig. 1B). Mg²⁺, though weaker (Kd ≈ 1–5 mM), partially substitutes for Ca²⁺ under physiological conditions, as observed in protein C.
Table 2: Calcium-Binding Affinities of Gla Residues in Human Proteins
| Protein | High-Affinity Residues (Kd < 1 μM) | Low-Affinity Residues (Kd > 10 μM) |
|---|---|---|
| Factor IX | Gla6, Gla16, Gla25, Gla26 | Gla7, Gla14, Gla19, Gla20, Gla29 |
| Protein C | Gla6, Gla16, Gla26 | Gla7, Gla14, Gla19, Gla20, Gla25 |
| Prothrombin | Gla7, Gla20, Gla26 | Gla6, Gla14, Gla16, Gla19, Gla25 |
Calcium binding also allosterically regulates enzymatic activity. In activated protein C (APC), Ca²⁺ occupancy at Gla6 and Gla16 enhances proteolytic cleavage of Factor Va. Conversely, metal-free Gla domains adopt disordered conformations incompatible with membrane docking.
Comparative Analysis of Gla Domains Across Protein Families
Gla domains exhibit evolutionary conservation in intron-exon structure but diverge in substrate specificity. The Conus γ-carboxylase shares 65% sequence identity with human GGCX, yet modifies venom peptides lacking canonical γ-CRS motifs. Similarly, Drosophila GGCX carboxylates unknown substrates, suggesting non-hemostatic roles in invertebrates.
Table 3: Evolutionary Conservation of Gla Domains
| Organism | Gla Proteins Identified | Key Adaptations |
|---|---|---|
| Mammals | Prothrombin, osteocalcin | Coagulation, bone metabolism |
| Mollusks | Conotoxins | Neurotoxic venom components |
| Insects | Unknown | Putative roles in development |
In vertebrates, Gla domains are indispensable for hemostasis. Knockout mice lacking MGP develop lethal vascular calcification, underscoring Gla’s role in extracellular matrix regulation. Conversely, Conus Gla peptides disrupt ion channel function in prey, illustrating functional diversification.
Properties
IUPAC Name |
(3S)-3-aminopropane-1,1,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBYWPGGCSDKFX-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314132 | |
| Record name | γ-Carboxyglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53861-57-7 | |
| Record name | γ-Carboxyglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53861-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Carboxyglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053861577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-carboxy-L-glutamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | γ-Carboxyglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-aminopropane-1,1,3-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-CARBOXYGLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FQV4RZKL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cu(II)-Schiff Base Complex Method
A nine-step asymmetric synthesis achieves enantiomerically pure Fmoc-Gla(OtBu)₂-OH with >99% ee and 14.5% overall yield. The process involves:
-
Chiral auxiliary formation : A Cu(II) complex derived from (S)-2-(N-(2-methylthio)-benzylprolyl)-aminobenzophenone and glycine.
-
Michael addition : Diastereoselective addition of di-tert-butyl methylenemalonate to the glycine α-carbon.
-
Complex decomposition : Acidic cleavage (6 M HCl, 90°C) to release the amino acid.
-
Fmoc protection : Using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in THF.
Optimization Data :
| Condition | Yield (%) | Diastereomeric Ratio (S,S:R,S) |
|---|---|---|
| DBU in CH₃CN | 78 | 92:8 |
| K₂CO₃ in DMF | 45 | 75:25 |
| Et₃N in THF | 32 | 68:32 |
This method’s stereoselectivity stems from the rigid five-coordinate Cu(II) complex geometry, which restricts malonate approach to the Re face of the glycine carbanion.
Ni(II)-BPB Complex Method
An alternative route employs a Ni(II) complex of (S)-2-(N-benzylprolyl)-aminobenzophenone (BPB), yielding Gla derivatives in 60% overall yield via a six-step protocol. Key advantages include:
-
Reduced steps : Elimination of intermediate purification through in situ recrystallization.
-
Solvent system : Optimal performance in DMF with 1,8-diazabicycloundec-7-ene (DBU) as base.
Solid-Phase Peptide Synthesis (SPPS) Integration
Gla-containing peptides are synthesized using Fmoc-Gla(OtBu)₂-OH as a building block. The tert-butyl groups prevent β-carboxylate side reactions during coupling. Post-synthesis, global deprotection with trifluoroacetic acid (TFA) releases free Gla residues.
Coupling Efficiency :
Comparative Analysis of Synthetic Methods
| Parameter | Enzymatic Biosynthesis | Cu(II) Method | Ni(II) Method |
|---|---|---|---|
| Overall Yield | ≤15% | 14.5% | 60% |
| Stereoselectivity | 100% (L-configuration) | >99% ee | >99% ee |
| Scalability | Low | Moderate | High |
| Cost per gram | $2,800 | $1,200 | $450 |
The Ni(II) method’s higher yield stems from streamlined purification, while enzymatic biosynthesis remains limited to native protein contexts.
Purification and Characterization
Affinity Chromatography
Polyclonal antibodies against Gla enable selective purification via peptide-affinity columns. For example:
Analytical Validation
Industrial Applications and Challenges
Pharmaceutical Demand :
-
Anticoagulants : 12 kg/year Gla for factor Xa inhibitor production.
-
Bone graft coatings : Gla-peptides require 98% purity, achievable only via chemical synthesis.
Key Challenges :
Chemical Reactions Analysis
Thermal Decarboxylation
Gla undergoes thermal decarboxylation under dry conditions, converting to glutamic acid (Glu). This reaction is pH- and temperature-dependent:
- Conditions : Dry proteins, alkaline pH (10.0), 110°C.
- Kinetics : First-order reaction with a half-life of 3.5 hours at pH 10 and 110°C .
- Reversibility : Pyro-Gla (formed during decarboxylation) regenerates Gla when treated with 2 M KOH at 110°C for 24 hours .
Table 1 : Thermal Decarboxylation Parameters
| Reaction Parameter | Value | Reference |
|---|---|---|
| Temperature | 110°C | |
| pH | 10.0 | |
| Half-life (t₁/₂) | 3.5 hours | |
| Yield of pyro-Gla | >99% |
Reaction with Aldehydes
Gla reacts with aldehydes to form stable derivatives:
- Formaldehyde Reaction :
- Other Aldehydes : Similar reactions occur with larger aldehydes, yielding racemic mixtures .
Table 2 : Aldehyde Reaction Products
| Aldehyde | Product | Yield | Reference |
|---|---|---|---|
| Formaldehyde | 4,4-Dicarboxyproline | 100% | |
| Acetaldehyde | Racemic γ-carboxy derivatives | Variable |
Oligomerization
Gla oligomerizes under specific conditions, facilitated by divalent cations:
- Catalysts : Mg²⁺ or hydroxylapatite .
- Conditions : Aqueous solution with carbonyldiimidazole .
- Outcome : Oligomers >20-mer detected after repeated activation steps .
Mechanistic Insight :
- Hydroxylapatite enhances oligomerization efficiency, likely through surface interactions .
- Glu oligomerizes more efficiently than Gla in free solution but less efficiently on hydroxylapatite .
Metal Ion Interactions
Gla’s γ-carboxyl groups coordinate calcium ions (Ca²⁺), critical for protein function:
- Calcium Binding :
Table 3 : Metal Binding in Gla Domains
| Protein | Metal Ion Occupancy (High Mg²⁺) | Functional Impact | Reference |
|---|---|---|---|
| Protein C | Mg²⁺ at positions 1, 4, 7 | Reduced Ca²⁺-dependent activity | |
| Factor VIIa | Ca²⁺ in all 7 sites | Enhanced membrane binding |
Isotopic Labeling
Tritium exchange at the γ-position enables tracking of Gla residues:
Scientific Research Applications
Role in Blood Coagulation
Gamma-carboxyglutamic acid is crucial for the functionality of several proteins involved in blood coagulation. It is incorporated into the Gla domains of coagulation factors such as prothrombin, Factor VII, Factor IX, and Factor X. The presence of this compound allows these proteins to bind calcium ions, which is essential for their activity.
- Mechanism : The carboxyl groups of this compound residues interact with calcium ions, facilitating the conformational changes necessary for protein function and membrane binding. This interaction enhances the assembly of coagulation complexes on phospholipid surfaces, promoting effective clot formation .
- Clinical Relevance : Deficiencies in this compound due to vitamin K deficiency can lead to bleeding disorders. Conversely, the therapeutic use of vitamin K antagonists (like warfarin) highlights the importance of this amino acid in managing coagulation disorders .
Bone Metabolism and Osteocalcin
In bone tissue, this compound is a component of osteocalcin, a protein secreted by osteoblasts that plays a vital role in bone mineralization.
- Function : Osteocalcin binds calcium ions in the bone matrix, contributing to bone strength and density. The gamma-carboxylation of osteocalcin is essential for its ability to bind calcium effectively .
- Research Findings : Studies have shown that altered levels of this compound in osteocalcin can affect bone health, linking it to conditions such as osteoporosis and fractures .
Therapeutic Applications
Recent research has suggested potential therapeutic applications for this compound beyond its traditional roles.
- Cancer Research : this compound has been implicated in the activation of TAM receptors through Gas6, a protein that mediates cell signaling in cancer progression. This interaction suggests that targeting this compound modifications could be a novel approach in cancer therapy .
- Immunology : The modification is vital for the activation of TAM receptors involved in immune responses. Understanding how this compound influences these pathways could lead to new immunotherapeutic strategies .
Table 1: Summary of Case Studies Involving this compound
Mechanism of Action
Gamma-carboxy-L-glutamic acid exerts its effects primarily through its ability to bind metal ions, particularly calcium. This binding is essential for the activation of various vitamin K-dependent proteins. The gamma-carboxylation of glutamic acid residues allows these proteins to interact with calcium ions, which is crucial for their biological activity. For example, in blood coagulation, gamma-carboxy-L-glutamic acid residues in prothrombin and other clotting factors enable these proteins to bind to phospholipid surfaces, facilitating the formation of blood clots .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
2.1. Structural Comparison
| Compound | Structure | Carboxyl Groups | Metal-Binding Role |
|---|---|---|---|
| γ-Carboxyglutamic Acid (Gla) | γ-carbon dual carboxylation | Two on γ-carbon | High-affinity Ca²⁺ chelation |
| Glutamic Acid (Glu) | Standard amino acid | One on γ-carbon | Weak, non-specific metal binding |
| Aspartic Acid (Asp) | Shorter side chain (β-carboxyl) | One on β-carbon | Minimal role in Gla contexts |
| β-Carboxyaspartic Acid (Asa) | β-carbon dual carboxylation | Two on β-carbon | Distinct metal interactions |
| Poly-γ-Glutamic Acid (PGA) | Glu polymer (no γ-carboxylation) | Multiple (linear chain) | Mg²⁺-catalyzed oligomerization |
| Carglumic Acid | N-carbamylglutamate derivative | None on γ-carbon | Enzymatic cofactor (no metal role) |
2.2. Functional Roles and Key Research Findings
2.3. Metal-Binding Specificity
- Gla vs. For example: Prothrombin mutants with Gla→Asp substitutions show 100-fold reduced Ca²⁺-dependent membrane binding . Designed Gla-peptides (e.g., peptide1) bind Ca²⁺ with Kd = 68 μM but Mg²⁺ with Kd = 150 μM, highlighting ion selectivity .
- Gla vs. Asa : Asa’s β-carboxylation alters metal coordination geometry, reducing compatibility with Ca²⁺-dependent proteins .
2.4. Role in Protein Assembly
- Gla-Peptides : Optimal Gla spacing (i, i+4, i+7, i+11) enables Ca²⁺-driven helical dimerization (parallel/antiparallel), as seen in peptide1 and peptide2 .
- PGA : Polymerizes via Mg²⁺-catalyzed oligomerization, unrelated to Gla’s helical assembly .
2.5. Analytical Differentiation
Biological Activity
Gamma-carboxyglutamic acid (Gla) is a unique amino acid that plays a crucial role in various biological processes, particularly in the coagulation cascade and bone metabolism. This article explores the biological activity of Gla, focusing on its synthesis, role in protein function, and implications in health and disease.
Gla is synthesized through the post-translational modification of glutamic acid residues in proteins, a process that requires vitamin K as a cofactor. The enzymatic conversion involves the action of gamma-glutamyl carboxylase, which catalyzes the addition of carbon dioxide to the gamma position of glutamic acid. This modification introduces high-affinity calcium-binding sites critical for the function of various proteins, particularly those involved in coagulation.
Key Steps in Gla Synthesis:
- Enzyme Activation : Vitamin K is converted into an active form that facilitates the carboxylation reaction.
- Carboxylation Reaction : The γ-proton on glutamic acid is abstracted, followed by the addition of CO₂ to form Gla.
- Protein Integration : Gla residues are incorporated into proteins such as prothrombin and osteocalcin, enabling their biological functions.
1. Role in Coagulation
Gla residues are essential for the coagulation cascade, where they facilitate calcium-dependent interactions between clotting factors and cell membranes. Key proteins involved include:
- Prothrombin : Contains multiple Gla residues that enhance its binding to calcium ions, crucial for thrombin activation.
- Factor IX : Gla residues contribute to its activation and interaction with platelets.
The absence of Gla leads to impaired coagulation and increased bleeding risk, highlighting its importance in hemostasis .
2. Bone Metabolism
In bone tissue, Gla-containing proteins such as osteocalcin play significant roles in mineralization and bone health. Osteocalcin is synthesized by osteoblasts and is involved in binding calcium ions, thus promoting bone mineralization. Studies have shown that plasma levels of osteocalcin can indicate bone turnover rates and health status .
Table 1: Key Research Findings on this compound
Case Study: Osteocalcin and Bone Health
A study involving older adults examined the relationship between plasma osteocalcin levels (which contain Gla) and bone density. Results indicated that higher levels of osteocalcin were associated with better bone density outcomes, suggesting a protective role against osteoporosis .
Clinical Implications
The biological activity of this compound extends beyond coagulation and bone metabolism:
- Anticoagulant Therapy : Vitamin K antagonists like warfarin inhibit Gla synthesis, leading to increased bleeding risk; thus, monitoring Gla levels can be critical for patients on anticoagulants.
- Bone Health Assessment : Measuring osteocalcin levels may provide insights into bone metabolism and help assess fracture risk in postmenopausal women.
Q & A
Basic: How can gamma-carboxyglutamic acid (Gla) residues be quantitatively identified in proteins?
Methodological Answer:
Gla residues are detected using alkaline hydrolysis followed by decarboxylation and chromatographic separation. Proteins are solubilized and hydrolyzed under alkaline conditions to release Gla, which is then converted to glutamic acid via acid decarboxylation (0.05 M HCl, 100°C). The decarboxylation kinetics and chromatographic behavior (e.g., HPLC) confirm Gla identity. Mass spectrometry (electron-impact or field-desorption) further validates the sequence location of Gla residues in peptides, as demonstrated in bone proteins and prothrombin fragments .
Basic: What is the role of vitamin K in the biosynthesis of Gla residues?
Methodological Answer:
Vitamin K acts as a cofactor for γ-glutamyl carboxylase, an enzyme that post-translationally modifies specific glutamic acid residues in proteins to form Gla. This modification occurs in the endoplasmic reticulum and is critical for calcium-binding activity in coagulation factors (e.g., prothrombin, Factor VII) and non-coagulation proteins (e.g., osteocalcin). Warfarin inhibits vitamin K epoxide reductase, disrupting Gla formation and impairing calcium-dependent protein functions .
Advanced: How do variations in Gla residue spacing affect Ca²⁺-induced peptide self-assembly?
Methodological Answer:
Gla spacing (e.g., i, i+4, i+7, i+11) determines helical dimer formation. Designed peptides (e.g., NH₂-(γLSγEAK)₃-CONH₂) adopt helical conformations in Ca²⁺-rich buffers, forming dimers via electrostatic interactions. Circular dichroism (CD) and sedimentation equilibrium ultracentrifugation confirm helical stability and oligomerization. Spacing patterns influence chain alignment (parallel vs. antiparallel), as shown by disulfide exchange experiments and X-ray crystallography. Mg²⁺ fails to induce similar assembly due to smaller ionic radius and stricter coordination geometry .
Advanced: How to resolve contradictions in Ca²⁺ vs. Mg²⁺ binding affinities in Gla-containing peptides?
Methodological Answer:
Isothermal titration calorimetry (ITC) quantifies binding stoichiometry and dissociation constants (Kd). For example, peptide 1 binds Ca²⁺ with Kd = 68 μM (high-affinity site) and 180 μM (low-affinity site), while Mg²⁺ exhibits weaker binding (Kd = 150 μM). Differential scanning calorimetry (DSC) and ion substitution experiments reveal Ca²⁺’s unique ability to stabilize helical dimers through flexible coordination geometry, unlike Mg²⁺, which prefers intrachain binding .
Basic: What are the functional implications of Gla domains in coagulation factors?
Methodological Answer:
Gla domains enable calcium-dependent phospholipid membrane binding, critical for coagulation factor activation. For example, in Factor VIIa, the Gla domain anchors the protein to cell surfaces via Ca²⁺-mediated interactions, facilitating proteolytic activation. Mutagenesis studies (e.g., Gla-to-Glu substitutions) or vitamin K deficiency disrupt membrane binding, impairing thrombin generation .
Advanced: What methods determine the structural orientation (parallel vs. antiparallel) of Gla-mediated helical dimers?
Methodological Answer:
Cysteine crosslinking and thiol-disulfide exchange experiments (e.g., using peptides 3 and 4) reveal dimer orientation. Oxidative folding in Ca²⁺-containing buffers generates mixed parallel/antiparallel dimers, resolved via HPLC and mass spectrometry. X-ray crystallography of con-G and con-T[K7Gla] dimers further validates anti-parallel alignment, while designed peptides show flexibility due to non-conserved interfacial residues .
Basic: How to assess the tissue-specific expression of Gla-containing proteins beyond the liver?
Methodological Answer:
cDNA cloning and Northern blotting identify extrahepatic expression. For example, proline-rich Gla proteins (PRGP1/2) are highly expressed in spinal cord and thyroid tissues. Immunohistochemistry with anti-Gla antibodies localizes proteins in mineralized tissues (e.g., bone osteocalcin) or vascular endothelia .
Advanced: How to design peptide libraries for studying Gla’s role in helical bundle formation?
Methodological Answer:
Use heptad repeat templates (e.g., a–g, a'–g') with Gla residues inserted at optimal spacings (i, i+4, i+7). Screen libraries against divalent cations (Ca²⁺, Mg²⁺, Zn²⁺) using CD, ITC, and analytical ultracentrifugation. For example, peptide 2 (NH₂–γLSγEAKγLSγQANγLSγKAE–CONH₂) forms Ca²⁺-specific dimers, while truncations or spacing alterations disrupt assembly. Molecular dynamics simulations predict ion coordination networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
